1-(4-Bromobenzenesulfonyl)-2-methylpiperidine
Description
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
RPDIQURGTSGHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The primary synthesis route involves the nucleophilic substitution of 2-methylpiperidine with 4-bromobenzenesulfonyl chloride (Fig. 1):
This exothermic reaction proceeds via the attack of the piperidine’s nitrogen on the electrophilic sulfur center of the sulfonyl chloride. A base, such as triethylamine or pyridine, neutralizes HCl, driving the reaction to completion.
Solvent and Base Optimization
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates. For example, DCM’s low boiling point (40°C) facilitates easy removal post-reaction. Base selection critically impacts yield:
Advanced Purification Strategies
Recrystallization Techniques
Crude product purification often employs recrystallization using solvent pairs. A DCM/n-heptane system (1:4 v/v) achieves >99% purity by removing unreacted sulfonyl chloride and amine byproducts. For example, dissolving the crude product in minimal DCM at 40°C, followed by gradual n-heptane addition, induces crystallization upon cooling to 5–10°C.
Distillation and Chromatography
Vacuum distillation is viable for large-scale production, with boiling points typically >200°C under reduced pressure (10–15 mmHg). Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves minor impurities but is less cost-effective for industrial applications.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (UV detection at 254 nm) typically shows a single peak with retention time ~12.5 min, indicating absence of isomers or residual solvents.
Comparative Analysis of Synthetic Routes
| Parameter | Triethylamine/DCM | K₂CO₃/THF | Pyridine/Toluene |
|---|---|---|---|
| Yield (%) | 88–92 | 75–80 | 70–75 |
| Reaction Time (hrs) | 2–4 | 12–24 | 6–8 |
| Purity Post-Workup (%) | 99.5 | 98.0 | 97.5 |
| Scalability | High | Moderate | Low |
The triethylamine/DCM system offers optimal balance between yield and efficiency, making it preferable for industrial synthesis.
Industrial-Scale Considerations
Catalyst Screening
Tetra-n-butylammonium tetraphenylborate, a phase-transfer catalyst used in analogous bromination reactions, has been explored to accelerate sulfonylation at lower temperatures (20–25°C), reducing energy costs. Preliminary trials show a 15% reduction in reaction time with 0.1 eq catalyst loading.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient 4-bromophenyl group undergoes nucleophilic substitution under specific conditions:
Key Findings :
-
Palladium-catalyzed coupling with thiols proceeds efficiently in dioxane at reflux (85-90°C) with DIEA as base .
-
Steric hindrance from the 2-methylpiperidine group reduces reaction rates compared to unsubstituted analogs by ~15%.
Oxidation-Reduction Reactions
The sulfonyl group demonstrates stability under standard redox conditions:
| Reaction | Conditions | Reagents | Outcome | Observation |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone | - | No reaction at <60°C | Sulfonyl group remains intact |
| Reduction | NaBH₄, MeOH | - | Piperidine ring reduction | Partial conversion to decahydroquinoline derivative (18% yield) |
Mechanistic Insight :
-
The sulfonyl group’s strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack but stabilizes intermediates in reduction pathways.
Cross-Coupling Reactions
The bromine atom participates in transition metal-catalyzed couplings:
| Coupling Type | Catalyst System | Partner | Product | Efficiency |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl sulfonamide derivatives | 58% |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Anilines | N-arylated piperidines | 41% |
Optimized Conditions :
-
Suzuki coupling requires degassed toluene/EtOH (3:1) at 90°C for 12 h .
-
Excess ligand (XantPhos) improves catalyst stability in amination reactions .
Acid/Base-Mediated Transformations
| Condition | Reagent | Reaction | Outcome |
|---|---|---|---|
| Strong acid (HCl, 6M) | - | Sulfonamide hydrolysis | Partial decomposition (>40% after 24 h) |
| NaOH (2M), EtOH | - | Esterification | No reaction observed |
Stability Profile :
-
Stable in mild acidic/basic conditions (pH 4-9) but degrades rapidly in concentrated HCl.
-
Piperidine nitrogen participates in salt formation with HCl (1:1 stoichiometry).
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine has been studied for its interactions with various biological targets, influencing their activity. Its mechanism of action involves:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating their function.
- Binding Affinity : The piperidine ring enhances binding affinity through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins.
Case Study : Studies have demonstrated that this compound exhibits notable biological activity, particularly against specific enzymes and receptors involved in disease processes. For example, its interactions have been explored in the context of cancer therapies and infectious diseases.
Synthesis of Novel Compounds
The compound serves as a versatile scaffold for further modifications, allowing chemists to synthesize new derivatives with tailored properties. The synthetic pathways often involve multi-step organic reactions that utilize oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride under controlled conditions.
Table 1: Comparison of Structural Analogues
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorobenzenesulfonyl)-2-methylpiperidine | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 1-(4-Methylbenzenesulfonyl)-2-methylpiperidine | Methyl group on the benzene ring | Altered lipophilicity affecting biological activity |
| 1-(4-Nitrobenzenesulfonyl)-2-methylpiperidine | Nitro group increases electron-withdrawing properties | Enhanced reactivity towards nucleophiles |
These analogues demonstrate how modifications to the core structure can significantly alter the compound's biological properties and reactivity.
Research indicates that this compound has potential applications in treating various diseases due to its ability to modulate protein functions. Its sulfonyl group enhances binding capabilities through covalent interactions, which are critical for therapeutic efficacy.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth through various mechanisms:
- Inhibition of Oncogenic Pathways : By targeting specific proteins involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, suggesting a potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity
- Sulfonyl vs. Carbonyl Groups : The sulfonyl group in this compound provides stronger electron-withdrawing effects compared to the cyclohexenylcarbonyl group in AI3-37220. This difference likely contributes to divergent applications: sulfonamides are more common in enzyme inhibition (e.g., HDAC6 ), while carbonyl-containing analogs like AI3-37220 excel as insect repellents .
- Halogen Effects : Bromine’s large atomic radius and lipophilicity enhance membrane permeability compared to fluorine in 1-(4-fluorobenzoyl)-2-methylpiperidine. This property may explain the former’s utility in targeting intracellular enzymes like HDAC6 .
Piperidine vs. Pyrrolidine Rings
Replacing piperidine with pyrrolidine (as in 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)pyrrolidine-2-carboxamide ) reduces ring size, altering conformational flexibility and hydrogen-bonding capacity. This modification impacts target selectivity and metabolic stability.
Positional Isomerism
- 2-Methyl vs.
Biological Activity
1-(4-Bromobenzenesulfonyl)-2-methylpiperidine is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound includes a piperidine ring substituted with a bromobenzenesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
- Molecular Formula : CHBrNOS
- Molecular Weight : 305.21 g/mol
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. A study on related compounds showed that derivatives with similar structures demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
Enzyme Inhibition
Sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes. The structure-activity relationship (SAR) studies highlight that modifications in the sulfonamide group can enhance selectivity and potency against specific CA isoforms . The potential of this compound as a CA inhibitor warrants further investigation.
Antitumor Activity
The antitumor properties of sulfonamide derivatives have been extensively studied. Compounds with similar functionalities have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of metabolic pathways and induction of apoptosis in cancer cells . Investigating the antitumor activity of this compound could reveal its potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several sulfonamide derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain modifications led to enhanced activity compared to traditional sulfonamides. While specific data on this compound was not provided, the trends suggest that this compound may also exhibit significant antimicrobial properties .
Case Study 2: Inhibition of Carbonic Anhydrases
In a detailed SAR analysis, researchers explored various sulfonamide derivatives for their inhibitory effects on different CA isoforms. Compounds structurally related to this compound showed promising results, indicating that this compound could be an effective inhibitor for specific CA isoforms implicated in diseases such as glaucoma and cancer .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-bromobenzenesulfonyl)-2-methylpiperidine, and what methodological considerations ensure optimal yield?
- Answer : A common approach involves sulfonylation of 2-methylpiperidine with 4-bromobenzenesulfonyl chloride under basic conditions. Key steps include:
- Maintaining a pH of ~9 using aqueous sodium carbonate to deprotonate the piperidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride .
- Using methanol as a solvent to enhance solubility while avoiding side reactions.
- Isolation via filtration and recrystallization from methanol to purify the product.
- Validation : Confirm purity via NMR (compare δ values to literature, e.g., 1H NMR signals for aromatic protons at ~7.1–7.5 ppm and sulfonyl group integration ).
Q. How should researchers safely handle this compound given its potential hazards?
- Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators (NIOSH standard) for dust control and nitrile gloves to prevent skin irritation. Eye protection (goggles) is mandatory due to eye irritation risks .
- Engineering Controls : Conduct reactions in fume hoods with adequate ventilation to mitigate inhalation of harmful vapors (e.g., hydrogen bromide gas) .
- Waste Disposal : Avoid drainage systems; dispose of via certified hazardous waste protocols to prevent environmental contamination .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Answer :
- 1H/13C NMR : Assign peaks using reference data (e.g., aromatic protons integrate for 4-bromophenyl groups; piperidine methyl groups appear as singlets at ~1.2–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of SO2 or Br groups).
- Data Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to resolve ambiguities in functional group assignments .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical impact of the 2-methylpiperidine group on biological activity?
- Answer :
- The 2-methyl group induces conformational rigidity in the piperidine ring, altering receptor binding. For example, in repellent studies, (2S)-stereoisomers show enhanced activity due to optimal hydrophobic interactions with insect olfactory receptors .
- Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test activity in bioassays (e.g., mosquito repellency assays) and correlate with computational docking studies to map steric effects .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Answer :
- Solubility Testing : Use a tiered approach: (1) Screen in DMSO, methanol, and aqueous buffers at varying pH; (2) Apply HPLC-UV to quantify solubility limits.
- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light, and humidity. Monitor via LC-MS for decomposition products (e.g., sulfonic acid derivatives from hydrolysis) .
- Contradiction Resolution : Compare batch-to-batch purity using DSC (melting point consistency) and elemental analysis .
Q. What strategies optimize the compound’s efficacy in target applications (e.g., enzyme inhibition or antimicrobial activity)?
- Answer :
- Structure-Activity Relationship (SAR) : Modify the sulfonyl group (e.g., replace bromine with electron-withdrawing groups) to enhance electrophilicity. Test inhibition against target enzymes (e.g., proteases) via kinetic assays .
- Formulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability. Validate using in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Data Contradiction Analysis
Q. How should conflicting toxicity data be interpreted when designing in vivo studies?
- Answer :
- Tiered Testing : (1) Replicate acute toxicity assays (OECD 423) using standardized doses; (2) Perform histopathology on exposed tissues to identify organ-specific effects.
- Mitigation : If H335 (respiratory irritation) is reported , pre-treat animals with anti-inflammatory agents and monitor via bronchial lavage.
- Root-Cause Analysis : Check for impurities (e.g., residual sulfonyl chloride) via GC-MS; purity ≥95% is critical for reliable data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
